![molecular formula C12H11N5 B1483595 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098070-67-6](/img/structure/B1483595.png)
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, also known as CPPA, is an organic compound with a wide range of applications in the field of scientific research. CPPA is a derivative of pyrazole and is used as a scaffold for the development of new drugs and materials. It has been extensively studied for its potential use in the synthesis of pharmaceuticals, as well as its ability to act as a catalyst in organic synthesis. CPPA is also known to possess a number of biochemical and physiological effects, making it a valuable tool for further research.
Scientific Research Applications
Agrochemical Industry
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly those containing trifluoromethylpyridine (TFMP), are extensively used in crop protection . The compound’s derivatives help in the synthesis of several crop-protection products, playing a crucial role in the development of new pesticides.
Pharmaceutical Research
This compound is also significant in pharmaceutical research. Aryldiazepine derivatives, which include structures similar to 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile , have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) . These derivatives are part of ongoing studies to develop new treatments for RSV infections, which are a major cause of respiratory illness in infants and the elderly.
properties
IUPAC Name |
2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-3-6-17-12(9-1-2-9)7-10(16-17)11-8-14-4-5-15-11/h4-5,7-9H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQOYZZIGIJTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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